Product packaging for 3-Bromoimidazo[1,2-a]pyridin-7-ol(Cat. No.:)

3-Bromoimidazo[1,2-a]pyridin-7-ol

Cat. No.: B13669489
M. Wt: 213.03 g/mol
InChI Key: BKFNLVODDSKBDJ-UHFFFAOYSA-N
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Description

Overview of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Advanced Chemical Research

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle, consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This arrangement results in a planar, aromatic structure that is rich in nitrogen atoms, making it an attractive scaffold for medicinal chemists. Its structural rigidity and ability to participate in various non-covalent interactions mean that derivatives of this scaffold are frequently found in biologically active compounds.

The versatility of the imidazo[1,2-a]pyridine core is demonstrated by its presence in a number of commercially available drugs with diverse therapeutic applications. beilstein-journals.org This wide range of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anti-ulcer properties, has cemented the status of the imidazo[1,2-a]pyridine scaffold as a "privileged" structure in drug discovery. beilstein-journals.orgbeilstein-journals.org Consequently, the development of novel synthetic methodologies to access and functionalize this core remains an active area of chemical research. beilstein-journals.org

Strategic Importance of Halogenated and Hydroxylated Imidazo[1,2-a]pyridines as Chemical Entities

The introduction of halogen and hydroxyl substituents onto the imidazo[1,2-a]pyridine scaffold is a key strategy in the design of new chemical entities. Halogens, such as bromine, serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is particularly reactive, providing a reliable site for further molecular elaboration. This is exemplified by the use of bromo-substituted imidazo[1,2-a]pyridines as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. google.comnih.gov

Hydroxyl groups, on the other hand, can significantly influence a molecule's physicochemical properties, such as its solubility and ability to form hydrogen bonds. These interactions are often crucial for a molecule's binding affinity to biological targets like enzymes and receptors. The presence of a hydroxyl group can, therefore, be a critical determinant of a compound's biological activity. For instance, certain hydroxylated imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents.

The combination of both a bromo and a hydroxyl group on the same imidazo[1,2-a]pyridine scaffold, as seen in 3-Bromoimidazo[1,2-a]pyridin-7-ol, creates a bifunctional molecule with significant potential in chemical synthesis and drug discovery. The bromine atom provides a site for diversification, while the hydroxyl group can act as a key pharmacophoric feature or be further modified.

Research Rationale for Investigating this compound in Academic Endeavors

While specific academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the chemical properties of its constituent parts and the activities of closely related analogues. The primary interest in this compound from an academic and industrial perspective lies in its potential as a versatile building block for the synthesis of novel, more complex imidazo[1,2-a]pyridine derivatives.

The presence of the bromine atom at the C3 position allows for the application of a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. This enables the introduction of a diverse array of substituents at this position, facilitating the generation of chemical libraries for high-throughput screening in drug discovery programs.

Simultaneously, the hydroxyl group at the C7 position offers another point for modification, for example, through etherification, or it can serve as a crucial hydrogen bond donor in interactions with biological targets. The investigation of related compounds, such as 3-bromo-7-methoxyimidazo[1,2-a]pyridine, underscores the academic interest in exploring the structure-activity relationships of substituted imidazo[1,2-a]pyridines. sigmaaldrich.com The synthesis and characterization of this compound would, therefore, be a logical step in the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold, providing a valuable tool for the development of new chemical probes and potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B13669489 3-Bromoimidazo[1,2-a]pyridin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C7H5BrN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H

InChI Key

BKFNLVODDSKBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)NC=C2Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 Bromoimidazo 1,2 a Pyridin 7 Ol

Retrosynthetic Analysis and Key Precursor Design for 3-Bromoimidazo[1,2-a]pyridin-7-ol

A retrosynthetic analysis of this compound primarily disconnects the imidazo[1,2-a]pyridine (B132010) core. The most common and direct approach involves the condensation of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound.

For the target molecule, the key precursors are:

2-Amino-4-hydroxypyridine (B184335) (or a protected version): This provides the pyridine (B92270) ring and the hydroxyl group at the correct position, which will become the 7-position in the final product.

A brominating agent and a two-carbon synthon: This could be a single reagent like bromoacetaldehyde (B98955) or a two-step process involving an initial cyclization followed by bromination.

The design of these precursors is crucial for the success of the synthesis. The hydroxyl group on the pyridine ring is a key functional group that may require protection to prevent side reactions during the cyclization and bromination steps.

Direct Synthesis Routes to this compound

Direct synthesis aims to construct the this compound molecule in a limited number of steps, often through multi-step or one-pot procedures.

Multi-Step Synthesis Pathways and Optimization

Multi-step syntheses offer better control over the introduction of functional groups. A general pathway involves:

Cyclization: Reaction of a 2-aminopyridine derivative with an α-haloketone or aldehyde to form the imidazo[1,2-a]pyridine core. For instance, reacting 2-amino-4-hydroxypyridine with chloroacetaldehyde (B151913) would yield imidazo[1,2-a]pyridin-7-ol. google.com

Bromination: Subsequent regioselective bromination at the C-3 position. This is often achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.gov

Optimization of these pathways involves screening different solvents, bases, temperatures, and reaction times to maximize the yield and purity of the final product. organic-chemistry.org For example, the choice of base in the initial cyclization can significantly impact the reaction rate and yield.

One-Pot Synthetic Approaches and Mechanistic Considerations

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates. researchgate.net For 3-bromoimidazo[1,2-a]pyridines, a one-pot approach could involve the reaction of a 2-aminopyridine, an aldehyde, and a brominating source in a single reaction vessel. researchgate.net

Mechanistically, these reactions often proceed through a domino sequence. For example, a three-component reaction of a 2-aminopyridine, an aldehyde, and an alkyne, catalyzed by copper, can lead to the formation of the imidazo[1,2-a]pyridine ring. bio-conferences.org Subsequent in-situ bromination can then yield the desired 3-bromo derivative. The mechanism often involves the initial formation of a 2-iminopyridine intermediate, followed by intramolecular cyclization. researchgate.net

Regioselectivity and Yield Enhancement in the Synthesis of this compound

Achieving high regioselectivity in the bromination step is critical. The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus the most susceptible to electrophilic substitution, leading to the desired 3-bromo isomer. rsc.org

Strategies to enhance yield and regioselectivity include:

Controlled addition of reagents: Slow addition of the brominating agent can minimize the formation of di-brominated or other side products.

Use of specific catalysts: Certain catalysts can direct the reaction towards the desired product.

Reaction conditions: Temperature and solvent can influence the regioselectivity of the bromination.

For instance, using a mild brominating agent like NBS at low temperatures often favors the formation of the 3-bromo product.

Catalytic Methodologies in the Formation of the Imidazo[1,2-a]pyridine Core and its Functionalization

Various catalytic systems have been developed to facilitate the synthesis of the imidazo[1,2-a]pyridine core and its subsequent functionalization.

Catalyst TypeDescriptionExamples
Transition-Metal Catalysis Copper and palladium catalysts are widely used for C-N and C-C bond formation in the synthesis of imidazo[1,2-a]pyridines. nih.gov Copper catalysts, such as CuI and CuBr, are effective in three-component reactions. organic-chemistry.orgbio-conferences.org Palladium catalysts are often employed in cross-coupling reactions to introduce substituents onto the imidazo[1,2-a]pyridine core. nih.govCuI, CuBr, Pd(OAc)2
Metal-Free Catalysis Acid catalysts like p-toluenesulfonic acid (p-TSA) and iodine can promote the cyclization reaction. acs.org These methods are often more environmentally friendly.p-TSA, Iodine, Perchloric acid acs.org
Electrochemical Synthesis This method uses electricity to drive the chemical reaction, often under mild conditions and without the need for chemical oxidants. researchgate.netresearchgate.net It has been successfully applied to the synthesis of 3-bromoimidazo[1,2-a]pyridines. researchgate.netCo-electrolysis in an undivided cell researchgate.net

Green Chemistry and Sustainable Protocols for the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of imidazo[1,2-a]pyridine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.in

Key green chemistry approaches include:

Use of environmentally benign solvents: Water or ionic liquids are explored as alternatives to volatile organic solvents. rasayanjournal.co.inorganic-chemistry.org

Catalyst-free and solvent-free reactions: Some syntheses can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. bio-conferences.org

One-pot reactions: These reduce waste by minimizing the number of work-up and purification steps. researchgate.netbio-conferences.org

Use of air as an oxidant: In some copper-catalyzed reactions, air can be used as a green and readily available oxidant. organic-chemistry.org

Mechanochemistry: This involves using mechanical force, such as ball milling, to drive chemical reactions, often in the absence of a solvent. researchgate.net

These sustainable protocols not only reduce the environmental footprint but can also lead to more efficient and cost-effective synthetic routes.

Advanced Derivatization and Functionalization Reactions of 3 Bromoimidazo 1,2 a Pyridin 7 Ol

Electrophilic and Nucleophilic Substitution Reactions at the Imidazopyridine Core

The imidazo[1,2-a]pyridine (B132010) ring system is electronically rich, making it susceptible to electrophilic aromatic substitution. Research indicates that the C3 position is the most nucleophilic and typically the primary site for electrophilic attack. nih.gov In the case of 3-Bromoimidazo[1,2-a]pyridin-7-ol, the C3 position is already occupied. Therefore, further electrophilic substitutions, such as nitration or halogenation, would be directed to other positions on the ring, governed by the cumulative electronic effects of the bromo, hydroxyl, and heterocyclic nitrogen atoms. The C7-hydroxyl group is an activating, ortho-para-directing group, while the C3-bromo substituent is a deactivating, yet ortho-para-directing group. This suggests that positions C2, C5, and C8 are potential sites for further functionalization, although such reactions require careful optimization to control regioselectivity. For instance, nitration of 2-chloroimidazo[1,2-a]pyridine (B1597247) yields the 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating that substitution occurs on the imidazole (B134444) ring. researchgate.net

Nucleophilic aromatic substitution on the imidazo[1,2-a]pyridine core is less common due to the ring's electron-rich nature. Such reactions typically require the presence of strongly electron-withdrawing groups to activate the ring system. For example, studies on related scaffolds have shown that a nitro group can be displaced by various nucleophiles, highlighting a potential, albeit context-dependent, pathway for functionalization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromo Group of this compound (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

The bromine atom at the C3 position is a key functional handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The C-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org The reaction is widely used for preparing biaryl compounds and is tolerant of many functional groups, including the hydroxyl group present in the target molecule. nih.gov Studies on various bromo-substituted imidazo[1,2-a]pyridines demonstrate the feasibility of this transformation. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to alkynyl-substituted imidazo[1,2-a]pyridines. libretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. libretexts.org The Sonogashira coupling has been successfully applied to 3-halogenoimidazo[1,2-a]pyridines, yielding a diverse range of 3-alkynyl derivatives. soton.ac.ukresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing arylamines and can be applied to a wide range of amine coupling partners. libretexts.orgnih.gov The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.comrsc.org Its application to bromopyridine substrates is well-established, indicating its suitability for the amination of this compound. chemspider.com

The table below summarizes typical conditions for these cross-coupling reactions based on studies of analogous 3-bromo- (B131339) and 3-iodo-imidazo[1,2-a]pyridine scaffolds.

ReactionAryl Halide Substrate (Analog)Coupling PartnerCatalyst / LigandBaseSolventConditionsYieldReference
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °CModerate to Good nih.gov
Suzuki-Miyaura3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃Aqueous media130 °CGood researchgate.net
Sonogashira3-Iodoimidazo[1,2-a]pyridineTerminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp, 2h50-82% researchgate.net
Sonogashira6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRoom Temp, 16hHigh soton.ac.uk
Buchwald-Hartwig2-Bromo-6-methyl pyridine (B92270)trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOButToluene80 °C, 4h60% chemspider.com
Buchwald-Hartwig4-BromotolueneMorpholinePd(I) Dimer / XPhosNaOButToluene100 °CHigh rsc.org

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The C7-hydroxyl group on the imidazo[1,2-a]pyridine core behaves as a phenol (B47542), making it amenable to standard functionalization reactions such as etherification and esterification. These reactions provide a route to modify the compound's physicochemical properties.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a suitable base followed by reaction with an alkyl halide. The feasibility of this transformation is supported by the commercial availability of related 7-methoxy-imidazo[1,2-a]pyridine derivatives.

Esterification: The synthesis of esters can be readily achieved by reacting the hydroxyl group with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine. This reaction is demonstrated by the existence of compounds like methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, where the hydroxyl has been effectively replaced by an ester group during synthesis or through post-synthetic modification. biosynth.com Studies on the regioselective functionalization of other hydroxypyridine carboxylates have shown that such transformations can be achieved under mild conditions, often assisted by the neighboring heterocyclic structure. nih.gov

The table below illustrates representative transformations of the C7-OH group.

Reaction TypeReagentsProduct TypeGeneral Conditions
Etherification (Williamson)1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, BnBr)7-Alkoxy-3-bromoimidazo[1,2-a]pyridineInert solvent (e.g., DMF, Acetone)
EsterificationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)3-Bromoimidazo[1,2-a]pyridin-7-yl esterBase (e.g., Pyridine, Et₃N), Inert solvent (e.g., DCM, THF)

Multi-Component Reactions Utilizing this compound as a Synthon

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. beilstein-journals.org In the context of the imidazo[1,2-a]pyridine scaffold, the literature overwhelmingly describes its synthesis via MCRs, rather than its use as a starting material in subsequent MCRs. beilstein-archives.orgrsc.orgmdpi.com

The most prominent MCR for synthesizing the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.org This reaction involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, typically under acid catalysis, to rapidly construct the fused heterocyclic system. beilstein-journals.orgrsc.org Therefore, this compound would be considered a potential target product of a strategically designed GBB reaction using appropriately substituted starting materials, not a synthon for further MCRs.

Chemo- and Regioselective Functionalization Studies of this compound Derivatives

The presence of multiple distinct reactive sites in this compound makes chemo- and regioselectivity crucial for its synthetic manipulation. The molecule offers three primary points for selective functionalization: the C3-Br bond, the C7-OH group, and the C-H bonds of the aromatic core.

C3-Br Bond Selectivity: This site is selectively activated by transition metal catalysts, particularly palladium. As detailed in section 3.2, palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) specifically target the C-Br bond, leaving the hydroxyl group and C-H bonds of the ring intact. researchgate.netresearchgate.net This allows for the precise introduction of aryl, alkynyl, and amino substituents at the C3 position.

C7-OH Group Selectivity: The phenolic hydroxyl group is selectively functionalized under conditions typical for alcohol and phenol chemistry, as described in section 3.3. Reactions such as etherification (using a base and an alkyl halide) or esterification (using an acylating agent) target the oxygen atom without disturbing the C-Br bond. nih.gov

C-H Bond Selectivity: Functionalization of the C-H bonds on the heterocyclic core via electrophilic substitution represents a third axis of reactivity. nih.gov As the most nucleophilic C3 position is blocked, electrophiles would react at other sites, such as C2 or C5, depending on the reaction conditions and the directing influence of the existing substituents. researchgate.netnih.gov

This inherent chemo- and regioselectivity enables a rational, stepwise approach to the synthesis of complex derivatives. For example, one could first perform a Suzuki coupling at the C3 position and subsequently perform an etherification at the C7-hydroxyl group, demonstrating orthogonal control over the molecule's reactive sites.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromoimidazo 1,2 a Pyridin 7 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of imidazo[1,2-a]pyridine (B132010) systems in solution. It provides profound insights into the molecular framework, electronic environment of individual atoms, and dynamic processes such as tautomerism. bohrium.comresearchgate.net

Detailed Research Findings: For N-unsubstituted heterocyclic systems like 3-Bromoimidazo[1,2-a]pyridin-7-ol, NMR is crucial for investigating prototropic tautomerism. beilstein-journals.org The presence of a hydroxyl group at the 7-position introduces the possibility of keto-enol tautomerism, while the imidazole (B134444) moiety can exhibit annular tautomerism. The rate of proton exchange between tautomeric forms dictates the appearance of the NMR spectrum. bohrium.com In cases of rapid exchange, the signals for atoms in different tautomeric environments will coalesce into an averaged signal. beilstein-journals.org Conversely, slowing this exchange—by using specific solvents or lowering the temperature—can allow for the observation of distinct signals for each tautomer, enabling their individual characterization. beilstein-journals.org

Studies on related benzimidazoles have shown that in certain solvents like DMSO-d₆, prototropic exchange can be slowed sufficiently to resolve separate signals for tautomeric positions. beilstein-journals.org Furthermore, deuterium (B1214612) isotope effects on ¹³C chemical shifts can be a powerful method to quantify the equilibrium constants between tautomers. ruc.dk The analysis of ¹H and ¹³C chemical shifts, along with coupling constants, provides definitive evidence of the dominant tautomeric form in a given medium and reveals the conformation of the bicyclic system. For instance, in derivatives like 1,3-bis(6-bromoimidazo[1,2-a]pyridin-2-yl)benzene, specific proton and carbon signals have been precisely assigned, providing a reference for the core structure. nih.gov

Interactive Data Table: Representative NMR Data for the Imidazo[1,2-a]pyridine Core Note: The following table presents expected chemical shift ranges for the this compound core, based on data from related derivatives. nih.gov Actual values may vary based on the solvent and dominant tautomeric form.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
H-2 7.8 - 8.1 108 - 112 Position adjacent to the bridgehead nitrogen.
H-5 7.9 - 8.2 123 - 126 Highly dependent on substitution and electronic effects.
H-6 6.8 - 7.2 115 - 120 Influenced by the hydroxyl group at C7.
H-8 7.4 - 7.7 117 - 120 Adjacent to the pyridine (B92270) nitrogen.
C-2 --- 108 - 112 Carbon in the imidazole ring.
C-3 --- 105 - 110 Site of bromination.
C-5 --- 123 - 126 Carbon in the pyridine ring.
C-6 --- 115 - 120 Carbon in the pyridine ring.
C-7 --- 145 - 155 Carbon bearing the hydroxyl group.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction is the gold standard for unambiguously determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Detailed Research Findings: While a specific crystal structure for this compound is not publicly documented, the methodology has been successfully applied to numerous complex heterocyclic derivatives. mdpi.commdpi.com For the target molecule, this analysis would definitively confirm the planar geometry of the fused imidazo[1,2-a]pyridine ring system. Crucially, it would elucidate the solid-state tautomeric form, showing the precise location of the hydroxyl proton.

Furthermore, X-ray diffraction reveals the supramolecular assembly through intermolecular interactions. mdpi.com In the crystal lattice of this compound, one would expect to observe significant hydrogen bonding involving the hydroxyl group (as a donor) and the nitrogen atoms of the imidazole ring (as acceptors). These interactions dictate the crystal packing and influence the compound's physical properties. The analysis provides key crystallographic parameters that define the unit cell. mdpi.com

Interactive Data Table: Key Parameters from a Single Crystal X-ray Diffraction Analysis Note: This table illustrates the type of data obtained from an X-ray diffraction experiment, based on studies of similar heterocyclic compounds. mdpi.com

Parameter Description Example Value
Crystal System The classification of the crystal based on its symmetry. Monoclinic
Space Group The specific symmetry group of the crystal lattice. P2₁/n
a (Å) Unit cell dimension along the a-axis. 7.8707
b (Å) Unit cell dimension along the b-axis. 15.9681
c (Å) Unit cell dimension along the c-axis. 11.9798
β (°) Angle of the unit cell. 100.283
Volume (ų) The volume of the unit cell. 1481.44

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Detailed Research Findings: For this compound, IR and Raman spectra would provide clear signatures for its key structural features. The most prominent band in the IR spectrum would be the O-H stretching vibration of the hydroxyl group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. The precise position and shape of this band can offer insights into the strength and nature of these intermolecular interactions.

Other key vibrations include the aromatic C-H stretching modes above 3000 cm⁻¹, and the C=C and C=N stretching vibrations within the fused aromatic rings, which are expected in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. While IR spectra are available for the parent 3-bromoimidazo[1,2-a]pyridine, the addition of the hydroxyl group at the 7-position would introduce the characteristic O-H and C-O vibrations. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch (H-bonded) 3200 - 3600 (Broad)
C-H Aromatic Stretch 3000 - 3100
C=N Stretch 1600 - 1650
C=C Aromatic Stretch 1400 - 1600
C-O Stretch 1200 - 1300

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, making it possible to determine the elemental composition of a molecule.

Detailed Research Findings: For this compound (C₇H₅BrN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated exact mass. The presence of bromine would be evident from a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electrospray ionization (ESI) is a common technique used for such analyses. In a study on a related derivative, ESI-MS provided a mass measurement accurate to within 0.0006 Da of the calculated value, demonstrating the precision of the method. nih.gov Beyond confirming the parent ion, tandem mass spectrometry (MS/MS) can be employed to study fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to gain further structural information. Plausible fragmentation pathways for this compound could include the loss of the bromine radical (Br•) or the loss of carbon monoxide (CO).

Interactive Data Table: HRMS Data and Plausible Fragments for C₇H₅BrN₂O

Ion Formula Calculated Monoisotopic Mass (m/z) Notes
[M]⁺ C₇H₅⁷⁹BrN₂O 211.9636 Molecular ion with ⁷⁹Br isotope.
[M+2]⁺ C₇H₅⁸¹BrN₂O 213.9616 Molecular ion with ⁸¹Br isotope.
[M-Br]⁺ C₇H₅N₂O 133.0402 Fragment from loss of a bromine radical.

UV-Visible Spectroscopy for Electronic Transitions and π-Electron System Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-electron systems.

Detailed Research Findings: The imidazo[1,2-a]pyridine scaffold is a conjugated aromatic system, and its derivatives typically exhibit strong absorption bands in the UV region. researchgate.net Studies on related bis-imidazo[1,2-a]pyridine fluorophores have shown that absorption bands observed between 250 nm and 330 nm correspond to π-π* transitions delocalized across the fused heterocyclic rings. nih.gov

For this compound, one would expect to see multiple absorption maxima (λ_max) corresponding to different π-π* electronic transitions. The positions and intensities of these bands are influenced by the substituents on the ring system. The electron-donating hydroxyl group (-OH) and the electron-withdrawing bromine atom (-Br) would both modulate the electronic structure and thus the absorption profile compared to the unsubstituted parent compound. The choice of solvent can also cause shifts in the absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions.

Interactive Data Table: Expected UV-Visible Absorption Data for this compound Note: The λ_max values are illustrative and based on data for related imidazo[1,2-a]pyridine systems. nih.govresearchgate.net

Absorption Band Expected λ_max Range (nm) Associated Transition Type
Band I 310 - 340 π → π*

Computational Chemistry and Theoretical Investigations of 3 Bromoimidazo 1,2 a Pyridin 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Molecular Geometry

For related imidazo[1,2-a]pyridine (B132010) derivatives, Density Functional Theory (DFT) is a common method to determine optimized molecular geometry, electronic structure, and stability. nih.govtandfonline.com Such calculations would typically involve a functional, like B3LYP or PBE0, and a basis set (e.g., 6-31++G(d,p)) to solve the Schrödinger equation. tandfonline.com These studies yield important parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) help in understanding the electronic properties and reactivity of the molecule. For the broader class of imidazo[1,2-a]pyridines, these studies have been performed, but specific values for 3-Bromoimidazo[1,2-a]pyridin-7-ol are not documented. tandfonline.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Fukui functions, Electrostatic Potential)

Quantum chemical descriptors are crucial for predicting a molecule's reactivity. For various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives, Molecular Electrostatic Potential (MEP) maps are generated to visualize electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. nih.gov Fukui functions are also calculated to provide more quantitative predictions of local reactivity. While these methods have been applied to the parent scaffold and other derivatives, specific MEP maps or Fukui function values for this compound are not available. nih.gov

Conformational Analysis and Tautomerism Studies via Molecular Mechanics and Ab Initio Methods

The presence of a hydroxyl group at the 7-position introduces the possibility of tautomerism (e.g., keto-enol tautomerism). Computational methods such as molecular mechanics and ab initio calculations are often used to explore the potential energy surface of different conformers and tautomers to identify the most stable forms. For some substituted 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines, studies have investigated the excited-state intramolecular proton transfer (ESIPT), which is a form of tautomerism. tandfonline.com However, a detailed conformational and tautomeric analysis for this compound has not been reported.

Reaction Mechanism Elucidation Through Transition State Calculations and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This has been done for reactions involving the imidazo[1,2-a]pyridine core, such as C3-alkylation. mdpi.com These studies provide insights into the feasibility and kinetics of a reaction. There are no published studies detailing reaction mechanisms, transition states, or energy profiles specifically for reactions involving this compound.

In Silico Prediction of Spectroscopic Properties and Chemical Shifts

Theoretical calculations can predict spectroscopic properties like NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). These predictions, when compared with experimental data, can help confirm the structure of a synthesized compound. DFT methods are commonly used for this purpose. nih.gov While there are reports of NMR spectra for various bromo- and hydroxy-substituted imidazo[1,2-a]pyridines, in silico predictions of these properties for this compound are not found in the current body of literature.

In Vitro Biological Activity Profiling and Molecular Mechanism of Action Studies of 3 Bromoimidazo 1,2 a Pyridin 7 Ol Derivatives

Target Identification and Receptor Binding Assays (e.g., Enzyme Inhibition, GPCR Binding)

The biological effects of imidazo[1,2-a]pyridine (B132010) derivatives are often traced to their interaction with specific molecular targets, primarily enzymes. Various studies have identified key enzymes that are inhibited by these compounds, establishing them as promising leads for targeted therapies.

One of the key targets identified is Phosphatidylinositol 3-kinase (PI3K) , a critical enzyme in a signaling pathway frequently dysregulated in cancer. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov Compound 13k from this series demonstrated potent inhibition of PI3Kα with an IC₅₀ value of 1.94 nM. nih.gov

Another significant target is Aldehyde Dehydrogenase 1A3 (ALDH1A3) , an enzyme overexpressed in glioblastoma stem cells. acs.org A derivative, 2,6-diphenylimidazo[1,2-a]pyridine (GA11) , was identified as a potent inhibitor of ALDH1A3, paving the way for the development of novel treatments for glioblastoma. acs.org

Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation, is another target for this class of compounds. A series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives featuring a methylsulfonyl group were synthesized and evaluated for COX-2 inhibition. researchgate.net These compounds showed selective and potent inhibition of COX-2, with IC₅₀ values in the range of 0.07-0.18 μM. researchgate.net

Furthermore, Microtubule Affinity Regulating Kinase 4 (MARK4) , which plays a role in cell-cycle progression, has been identified as a target. nih.gov Novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have shown excellent potential for MARK4 inhibition. nih.gov

In the context of infectious diseases, imidazo[1,2-a]pyridine derivatives have shown activity against targets in Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies have focused on optimizing these compounds as potent antituberculosis agents. nih.gov Additionally, some derivatives have been screened for binding affinity against targets like human farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B. acs.org

Derivative ClassTarget EnzymePotency (IC₅₀)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3Kα1.94 nM (for compound 13k) nih.gov
2,6-Diphenylimidazo[1,2-a]pyridineALDH1A3Significant in vitro inhibition acs.org
2-Phenyl-3-(substituted)-imidazo[1,2-a]pyridinesCOX-20.07 - 0.18 µM researchgate.net
Phenothiazine-imidazo[1,2-a]pyridinesMARK4Excellent inhibitory potential nih.gov

Cellular Pathway Modulation Studies in Established Cell Lines (e.g., Apoptosis, Cell Proliferation, Signal Transduction)

The anticancer and anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are underpinned by their ability to modulate critical cellular signaling pathways. Studies in various cancer cell lines have elucidated their mechanisms of action, which frequently involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signal transduction cascades.

PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.govnih.gov

A novel derivative, compound 6 , was shown to reduce the levels of phosphorylated protein kinase B (p-Akt) and the mechanistic target of rapamycin (B549165) (p-mTOR) in melanoma (A375, WM115) and cervical cancer (HeLa) cell lines. nih.gov

This inhibition led to G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. nih.gov The study also noted increased levels of the tumor suppressor p53 and the cell cycle inhibitor p21. nih.gov

Similarly, compound 13k , a PI3Kα inhibitor, induced G2/M phase cell cycle arrest and apoptosis in HCC827 lung cancer cells. nih.gov

STAT3/NF-κB Pathway: The anti-inflammatory activity of a novel imidazo[1,2-a]pyridine derivative, referred to as MIA , was linked to its modulation of the STAT3/NF-κB pathway in breast (MDA-MB-231) and ovarian (SKOV3) cancer cells.

MIA suppressed the phosphorylation of STAT3 and inhibited the nuclear factor-κB (NF-κB) pathway.

This resulted in the downregulation of inflammatory targets like COX-2 and inducible nitric oxide synthase (iNOS), and a reduction in inflammatory cytokines such as IL-6, TNF-α, and IL-1β.

The study also observed an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2.

Cell Proliferation and Apoptosis: Consistent across multiple studies, imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.

Cytotoxicity assays (MTT) showed that derivatives like IP-5 and IP-6 had strong cytotoxic effects against HCC1937 breast cancer cells, with IC₅₀ values of 45 µM and 47.7 µM, respectively. waocp.org These compounds were found to induce cell cycle arrest. waocp.org

In melanoma and cervical cancer cells, imidazo[1,2-a]pyridines inhibited proliferation with IC₅₀ values ranging from 9.7 to 44.6 µM. nih.gov

Another study synthesized eleven 3-aminoimidazole[1,2-α]pyridine compounds and tested their cytotoxicity against MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma) cancer cell lines, with some compounds showing high inhibitory activity. nih.gov

Cell Line(s)Modulated PathwayObserved EffectsReference
A375, WM115 (Melanoma); HeLa (Cervical)Akt/mTORInhibition of p-Akt/p-mTOR, G2/M arrest, apoptosis nih.gov
MDA-MB-231 (Breast); SKOV3 (Ovarian)STAT3/NF-κBSuppression of STAT3/NF-κB, reduced inflammatory markers
HCC827 (Lung)PI3K/AktInhibition of PI3Kα, G2/M arrest, apoptosis nih.gov
HCC1937 (Breast)Cell Cycle/ApoptosisCytotoxicity, induction of cell cycle arrest (G0/G1, G2/M) waocp.org
MCF-7 (Breast); HT-29 (Colon); B16F10 (Melanoma)Cell ProliferationAntiproliferative activity nih.gov

Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. Research has systematically modified the core structure at various positions to understand how different substituents influence biological activity. nih.gov

Substituents at the C-2 and C-3 Positions:

The nature of the group on the phenyl ring at the C-2 position significantly influences antimicrobial activity. researchgate.net

For antituberculosis agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers at the C-3 position resulted in nanomolar potency. nih.gov

In a series of covalent inhibitors targeting KRAS G12C, a novel compound (I-11 ) was identified through a scaffold hopping strategy, highlighting the potential of the imidazo[1,2-a]pyridine core for developing covalent inhibitors. rsc.org

Substituents at the C-6 and C-7 Positions:

For ALDH1A3 inhibitors, the synthesis of 6-substituted and 7-substituted imidazo[1,2-a]pyridines was undertaken to explore the electronic and geometric requirements for activity. acs.org

The presence of a nitro group at the C-7 position has been noted for enhancing cytotoxicity against cancer cell lines.

SAR studies on antimicrobial agents indicated that substituents at the C-7 position, in combination with modifications at the C-2 phenyl ring, were key determinants of activity. researchgate.net

General SAR Observations:

For COX-2 inhibitors, the presence of a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring was a key feature for high potency and selectivity. researchgate.net

In a series of anticancer agents, electron-withdrawing groups like bromine and chlorine on the imidazo[1,2-a]pyridine scaffold enhanced cytotoxic effects against multidrug-resistant cancer cells.

For antitubercular activity, modification of 3-carboxylates to benzyl (B1604629) amides resulted in the most active compounds. nih.gov

These SAR studies provide a clear roadmap for medicinal chemists to design and synthesize new imidazo[1,2-a]pyridine derivatives with improved potency and selectivity for specific biological targets. nih.gov

Investigation of Molecular Interactions with Biomolecules via Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with their biological targets at an atomic level. researchgate.net These studies provide insights into the key interactions that drive potency and selectivity.

Docking with Kinase Targets:

PI3Kα: Molecular docking of a potent 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative revealed its binding mode within the PI3Kα active site, informing the design of new inhibitors. nih.gov

MARK4: Docking studies of phenothiazine-containing imidazo[1,2-a]pyridine derivatives were performed to understand their mechanism of action against MARK4, confirming that their anticancer effects were due to binding and inhibiting the protein. nih.gov

Docking with Other Enzyme Targets:

ALDH1A3: To understand the binding mode of the inhibitor GA11 , docking simulations were performed using the crystal structure of human ALDH1A3. The analysis showed that the phenyl rings at the C-2 and C-6 positions of the imidazo[1,2-a]pyridine scaffold could bind within the enzyme's active site in two nearly equivalent conformations. acs.org

COX-2: Molecular modeling of selective COX-2 inhibitors indicated that the methylsulfonyl group of the derivatives could be inserted into the secondary pocket of the COX-2 active site, similar to the binding of known inhibitors. researchgate.net

Oxidoreductase: Docking studies of novel imidazo[1,2-a]pyridine derivatives against oxidoreductase, a key enzyme in breast cancer, showed that one compound exhibited a high binding energy of -9.207 kcal/mol, interacting with essential amino acids His 222, Tyr 216, and Lys 270. asianpubs.org

Docking with Other Proteins:

KRAS: A novel imidazo[1,2-a]pyridine derivative was studied for its interaction with the KRASG12D mutant protein. Molecular docking highlighted a high affinity for the target, and simulations suggested the compound could modulate the protein's conformation. researchgate.net

NF-κB: Molecular docking studies showed that the derivative MIA docked into the p50 subunit of NF-κB, and this binding was augmented by curcumin.

These computational investigations not only validate experimental findings but also provide a rational basis for the structural optimization of imidazo[1,2-a]pyridine derivatives to enhance their interactions with specific biomolecular targets. acs.orgresearchgate.net

Derivative ClassTarget ProteinKey Findings from Docking/MDReference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3KαElucidation of binding mode in the active site. nih.gov
2,6-Diphenylimidazo[1,2-a]pyridineALDH1A3Phenyl rings bind in the active site pocket. acs.org
2-Phenyl-(p-methylsulfonyl)imidazo[1,2-a]pyridinesCOX-2Methylsulfonyl group inserts into the secondary pocket. researchgate.net
Phenothiazine-imidazo[1,2-a]pyridinesMARK4Confirmed binding and inhibition of the kinase. nih.gov
Imidazo[1,2-a]pyridine derivative (MIA)NF-κB (p50)Docked into the p50 subunit, binding enhanced by curcumin.
Imidazo[1,2-a]pyridine derivativesOxidoreductaseHigh binding energy (-9.207 kcal/mol) and interaction with key residues. asianpubs.org

Selectivity and Potency Profiling in Mechanistic Assays

A critical aspect of drug development is ensuring that a compound is not only potent against its intended target but also selective, minimizing off-target effects. Mechanistic assays for imidazo[1,2-a]pyridine derivatives have focused on quantifying their potency and selectivity, providing essential data for their advancement as therapeutic candidates.

Anticancer Potency and Selectivity:

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed submicromolar inhibitory activity against various tumor cell lines, with compound 13k being the most potent, exhibiting IC₅₀ values from 0.09 μM to 0.43 μM. nih.gov Its high potency against PI3Kα (IC₅₀ = 1.94 nM) underscores its potential as a targeted agent. nih.gov

In a study of novel imidazo[1,2-a]pyridine-benzimidazole hybrids, compounds 5d and 5l showed significant cytotoxic activity against a panel of sixty human tumor cell lines, with GI₅₀ values ranging from 0.43 to 14.9 μM. rsc.org Importantly, these compounds did not significantly inhibit the growth of normal human embryonic kidney cells (HEK-293), indicating a degree of selectivity for cancer cells. rsc.org

Similarly, a study of 3-aminoimidazole[1,2-α]pyridine compounds found that while several derivatives were cytotoxic to cancer cells, they showed lower toxicity towards normal mouse embryonic fibroblast (MEF) cells, suggesting selectivity. nih.gov

COX-2 Selectivity:

In the development of anti-inflammatory agents, selectivity for COX-2 over COX-1 is a key goal. A group of imidazo[1,2-a]pyridines were identified as highly selective COX-2 inhibitors, with IC₅₀ values in the potent 0.07-0.18 μM range and COX-2 selectivity indices (SI) ranging from 57 to 217. researchgate.net Compound 6f from this series was the most potent and selective inhibitor. researchgate.net

Antitubercular Potency:

For antituberculosis drug discovery, imidazo[1,2-a]pyridine-3-carboxamides were developed with impressive potency, with five compounds showing a MIC₉₀ of ≤0.006 μM against M. tuberculosis. nih.gov These compounds were also non-cytotoxic against the VERO cell line (IC₅₀ >128 μM), indicating high selectivity for the bacterial target over mammalian cells. nih.gov

The data from these mechanistic assays are crucial for identifying lead compounds with the desired balance of high potency and selectivity, which is a prerequisite for further preclinical and clinical development.

Compound/SeriesAssay TypePotencySelectivityReference
Compound 13k Anticancer (Cell lines)IC₅₀: 0.09 - 0.43 µMPotent PI3Kα inhibitor (IC₅₀ = 1.94 nM) nih.gov
Compounds 5d, 5l Anticancer (NCI-60 panel)GI₅₀: 0.43 - 14.9 µMLow toxicity against normal HEK-293 cells rsc.org
Imidazo[1,2-a]pyridine SeriesCOX Enzyme InhibitionIC₅₀: 0.07 - 0.18 µM (for COX-2)Selectivity Index (SI) for COX-2: 57 - 217 researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercular (Mtb)MIC₉₀: ≤0.006 µMNon-cytotoxic to VERO cells (IC₅₀ >128 µM) nih.gov

Medicinal Chemistry Design Principles and Lead Optimization Strategies Centered on the 3 Bromoimidazo 1,2 a Pyridin 7 Ol Scaffold

Rational Design of Imidazopyridine Analogues for Enhanced Bioactivity and Selectivity

The rational design of analogues based on the 3-bromoimidazo[1,2-a]pyridin-7-ol scaffold hinges on a deep understanding of its structure-activity relationships (SAR). The imidazo[1,2-a]pyridine (B132010) core is a fused bicyclic system that offers multiple points for chemical modification, allowing for the fine-tuning of biological activity. researchgate.net

Research into imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents has provided significant SAR insights. For instance, studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides revealed that substitutions on the core are critical for potency. nih.gov A lead compound with a 4-bromo substitution demonstrated excellent in vitro activity against drug-sensitive Mycobacterium tuberculosis (Mtb) and a good pharmacokinetic profile. nih.gov Further exploration of imidazo[1,2-a]pyridine-3-carboxamides showed that bulky and more lipophilic biaryl ethers at certain positions could achieve nanomolar potency. rsc.org

The position of substituents on the imidazopyridine ring dramatically influences activity. In the development of anti-tuberculosis agents targeting the QcrB enzyme, it was found that substituting the 7-methyl group with a 7-chloro group could diminish activity, as seen when comparing analogues. nih.gov Conversely, for some anticancer applications, a nitro group at the 7-position has been shown to enhance cytotoxicity, suggesting the importance of electron-withdrawing groups at this position for certain targets. The bromine at the 3-position and the hydroxyl group at the 7-position of the title compound are key features that can be modulated. The bromine can participate in halogen bonding or serve as a synthetic handle, while the hydroxyl group can act as a hydrogen bond donor or acceptor, significantly influencing target binding.

Table 1: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogues Against M. tuberculosis

Compound/SeriesR1 (Position 3)R2 (Position 7)TargetKey Finding
Imidazo[1,2-a]pyridine-3-carboxamides-CONH-Ar-ClQcrBSubstitution of 7-methyl with 7-chloro diminished activity five-fold in one case. nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides-CONH-CH2CH2O-Ph4-Br on phenoxyQcrBLead compound showed excellent activity (MIC90: 0.069–0.174 μM) and a good PK profile. nih.gov
Imidazo[1,2-a]pyridine ethersPhenyl-HATP SynthaseThe bridgehead nitrogen and the directly attached phenyl ring were found to be essential for activity. nih.gov

Scaffold Hopping and Bioisosteric Replacements Strategies Utilizing the Imidazopyridine Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical series with improved properties while retaining desired biological activity. researchgate.netnih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally similar scaffold. nih.govscispace.com The imidazo[1,2-a]pyridine core, being a "drug prejudice" scaffold, is an excellent candidate for such strategies. rsc.orgnih.gov It can serve as a replacement for other heterocyclic systems to create new intellectual property, alter physical properties, or improve synthetic accessibility. For example, a scaffold hopping approach was successfully used to develop novel covalent inhibitors of KRAS G12C, utilizing the imidazo[1,2-a]pyridine as the core backbone. rsc.org

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is crucial for lead optimization. researchgate.netnih.gov In the context of this compound, various bioisosteric replacements can be envisioned to enhance its drug-like properties.

Hydroxyl Group (at C7): The -OH group can be replaced by other hydrogen bond donors/acceptors like -NH2, -SH, or small alkoxy groups (-OCH3) to modulate solubility, metabolic stability, and target interactions.

Bromo Group (at C3): The bromine atom can be replaced by other halogens (e.g., -Cl) or bioisosteres like -CN or -CF3. u-strasbg.fr These changes can affect the molecule's electronics, lipophilicity, and potential for halogen bonding with the target protein.

These strategies allow medicinal chemists to systematically modify the lead compound to overcome liabilities such as poor solubility, high toxicity, or metabolic instability. scispace.comu-strasbg.fr

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for Imidazopyridine Derivatives

When the 3D structure of a biological target is unknown, ligand-based drug design methods, particularly pharmacophore modeling, are invaluable. youtube.comnih.gov A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. youtube.com This approach has been successfully applied to imidazopyridine derivatives.

In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as anti-mycobacterial agents, a ligand-based pharmacophore model was generated using a set of known active and inactive compounds. openpharmaceuticalsciencesjournal.com The resulting best hypothesis, HHPRR, consisted of five features: one positive ionizable, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model provides a blueprint of the key interaction points required for activity.

The process typically involves:

Conformational Analysis: Generating a set of low-energy conformations for each molecule in the training set.

Feature Identification: Identifying key pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings) in the training set molecules.

Model Generation: Aligning the molecules and identifying a common 3D arrangement of features that is present in the active compounds but absent in the inactive ones. nih.gov

Validation: The generated model is validated using a test set of compounds (molecules not used in model generation) to assess its predictive power. rsc.org

Once validated, this pharmacophore model can be used as a 3D query to screen large compound databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach accelerates the discovery of novel hits with potentially different core structures than the original imidazopyridine scaffold.

Computational Tools in the Optimization of this compound Derivatives

Computational chemistry provides a suite of powerful tools to guide the optimization of lead compounds like this compound. These methods allow for the prediction of binding affinity and physicochemical properties, thereby prioritizing the synthesis of the most promising analogues.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a statistical model that correlates the 3D properties of molecules with their biological activity. For imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was developed that showed a strong correlation between the structural features and anti-mycobacterial activity (R² = 0.9181). openpharmaceuticalsciencesjournal.com Such models produce contour maps that visualize regions where, for example, steric bulk or positive electrostatic potential would be favorable or unfavorable for activity, guiding the design of new derivatives.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique was used to study the interaction of imidazopyridine derivatives with their target, pantothenate synthetase (PDB ID: 3IVX). openpharmaceuticalsciencesjournal.com The docking results revealed key hydrogen bonding interactions with residues like Gly158 and Met195, as well as pi-cation interactions with His47, providing a structural basis for the observed activity. openpharmaceuticalsciencesjournal.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking. nih.gov For imidazopyridine analogues, MD simulations confirmed the stability of the ligand within the active site of the target enzyme. openpharmaceuticalsciencesjournal.com

Prime MM-GBSA: This method calculates the binding free energy of a ligand to its target, offering a more quantitative prediction of binding affinity than docking scores alone. It was employed in the computational study of imidazo[1,2-a]pyridine-3-carboxamide analogues to further refine the understanding of their binding energetics. openpharmaceuticalsciencesjournal.com

Strategies for Improving In Vitro ADME Properties (e.g., Solubility, Metabolic Stability in Microsomes)

For a drug candidate to be successful, it must possess not only high potency but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment and optimization of these properties are critical to reduce attrition rates in later stages of drug development.

In Silico ADME Prediction: A variety of computational tools are available to predict ADME properties. Servers like SwissADME and pkCSM are widely used to calculate parameters based on a molecule's structure. nih.gov These tools can predict properties like lipophilicity (LogP), aqueous solubility, the number of rotatable bonds, and topological polar surface area (TPSA), and can check for compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.gov

Improving Solubility: The aqueous solubility of imidazopyridine derivatives can be modulated by introducing polar functional groups. For the this compound scaffold, modifying substituents to include ionizable groups (e.g., amines, carboxylic acids) or polar moieties (e.g., alcohols, amides) can enhance solubility. However, a balance must be struck, as increased polarity does not always lead to increased potency. nih.gov

Enhancing Metabolic Stability: Metabolic instability, often due to metabolism by cytochrome P450 enzymes in the liver, can lead to rapid clearance and poor bioavailability. In vitro assays using liver microsomes (from human or mouse, for example) are standard for assessing metabolic stability. rsc.org If a compound like a this compound derivative shows high metabolic clearance, strategies to improve stability include:

Blocking Sites of Metabolism: Identifying the specific atoms where metabolism occurs (the "soft spots") and modifying them. This can involve replacing a metabolically labile hydrogen with a fluorine or deuterium (B1214612) atom or introducing steric bulk to hinder enzyme access.

In the development of imidazo[1,2-a]pyridine amides, metabolic studies in mouse and human liver microsomes were performed to establish a structure-property relationship (SPR) and prioritize compounds for in vivo testing. rsc.org

Table 2: Predicted ADME/Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives This table presents predicted data for illustrative purposes based on computational models.

CompoundMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsLipinski Rule of 5 Violations
3-Bromoimidazo[1,2-a]pyridine197.031.8929.54020
This compound213.031.4549.77130
3-Chloroimidazo[1,2-a]pyridin-7-amine169.601.0155.57230

Advanced Analytical Methodologies for Purity Assessment and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Determination and Chiral Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile compounds like 3-Bromoimidazo[1,2-a]pyridin-7-ol. The development of a robust HPLC method is critical for separating the main compound from any starting materials, by-products, or degradation products.

Purity Determination:

A typical reversed-phase HPLC method would be the starting point for purity analysis. The selection of a suitable stationary phase, such as a C18 column, is crucial. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve optimal separation. Gradient elution is often employed to ensure the timely elution of all components with good peak shapes. UV detection is commonly used, with the wavelength set at the maximum absorbance of this compound to ensure high sensitivity.

A study on novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides utilized LC-MS for characterization, a technique where HPLC is coupled with mass spectrometry, providing both retention time and mass-to-charge ratio for peak identification. researchgate.net For purity evaluation of related pyrrolo[3,4-c]pyridine derivatives, a validated RP-HPLC method was developed using an octadecyl column and a mobile phase of acetonitrile and phosphate (B84403) buffer, with UV detection at 239 nm. ptfarm.pl Such a method can be adapted for this compound.

Chiral Separation:

Given that the synthesis of this compound or its derivatives could potentially introduce chiral centers, the development of a chiral HPLC method is essential to separate enantiomers. The use of chiral stationary phases (CSPs) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.

Research on the chiral separation of new derivatives of imidazo[1,2-a]pyridine (B132010) has demonstrated successful enantiomeric separation using polysaccharide-based CSPs. researchgate.net For instance, a mobile phase consisting of hexane, ethanol, and additives like diethylamine (B46881) (DEA) and trifluoroacetic acid (TFA) has been used effectively. researchgate.net The selection of the appropriate chiral column and mobile phase is determined empirically by screening different conditions to achieve baseline separation of the enantiomers.

Table 1: Representative HPLC Method Parameters for Purity and Chiral Separation

ParameterPurity Determination (Reversed-Phase)Chiral Separation
Stationary Phase Octadecylsilane (C18), 5 µmPolysaccharide-based (e.g., Lux-Cellulose-2)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2-7)Hexane:Ethanol:DEA:TFA (e.g., 60:40:0.2:0.1)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at λmaxUV at λmax
Temperature Ambient or controlled (e.g., 25 °C)Ambient or controlled

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities can originate from residual solvents, reagents, or by-products from the synthesis.

The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the individual impurities by comparing them to spectral libraries.

For instance, a method for the analysis of the genotoxic impurity p-anisaldehyde in teneligliptin, a different pharmaceutical, utilized a DB-1 column with a specific temperature program. researchgate.net A similar approach could be developed for this compound, where a suitable temperature program would be established to ensure the separation of all potential volatile impurities.

Table 2: Illustrative GC-MS Parameters for Volatile Impurity Analysis

ParameterSetting
GC Column e.g., DB-1, 30 m x 0.32 mm, 1 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 50 °C, ramp to 280 °C at 10 °C/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Capillary Electrophoresis (CE) for Charge-Based Separation and Purity Analysis

Capillary Electrophoresis (CE) offers a high-resolution separation technique based on the differential migration of charged species in an electric field. For a compound like this compound, which possesses ionizable groups, CE can be a powerful tool for purity analysis and the separation of closely related impurities.

The separation in CE is based on the charge-to-size ratio of the analytes. A background electrolyte (BGE) is used to control the pH and ionic strength, which in turn influences the charge and mobility of the analytes. For the analysis of heterocyclic amines, an optimized electrolyte of ammonium (B1175870) acetate (B1210297) buffer with an organic modifier like methanol has been shown to be effective. nih.gov

CE can be particularly advantageous for the separation of isomers and for samples with complex matrices. When coupled with mass spectrometry (CE-MS), it provides an additional dimension of identification, making it a valuable technique in a research setting. nih.govwvu.edu The development of a CE method for this compound would involve optimizing the BGE composition, pH, and applied voltage to achieve the desired separation.

Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the accurate determination of the concentration of a substance without the need for a specific reference standard of the same compound. globalresearchonline.net This is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For the quantification of this compound, a known amount of an internal standard with a well-resolved signal is added to a precisely weighed sample of the compound. The concentration of the analyte is then calculated by comparing the integral of a specific, non-overlapping proton signal of the analyte with that of the internal standard.

A study on the quantification of rilmenidine (B1679337) dihydrogen phosphate utilized tetrachloronitrobenzene as an internal standard and deuterated methanol as the solvent. globalresearchonline.net A similar approach could be applied to this compound, where a suitable internal standard and solvent would be chosen to ensure accurate and precise quantification. The validation of the qNMR method would include assessments of specificity, linearity, precision, accuracy, and robustness. globalresearchonline.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Polymorphism Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal properties of a material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. For this compound, TGA would be used to determine its thermal stability and decomposition temperature. The analysis of imidazolium-based ionic liquids has shown that TGA can provide valuable information on the onset of decomposition. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. For this compound, DSC would be crucial for determining its melting point and assessing its crystalline nature.

Polymorphism Studies: Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect to investigate for any new compound. Different polymorphs can have different physical properties, including solubility and stability. DSC is a key technique for identifying and characterizing different polymorphic forms, as they will typically exhibit different melting points and thermal behaviors. A comprehensive polymorphism screen would involve recrystallization from various solvents and subsequent analysis by DSC, along with other techniques like X-ray powder diffraction (XRPD).

Future Research Trajectories and Broader Applications of 3 Bromoimidazo 1,2 a Pyridin 7 Ol

Exploration of Unexplored Reactivity and Novel Transformations of 3-Bromoimidazo[1,2-a]pyridin-7-ol

The unique structure of this compound, featuring both a reactive bromine atom and a hydroxyl group, suggests a rich and underexplored reactive landscape. The bromine at the 3-position is a prime site for various metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov This allows for the introduction of a wide array of substituents to build molecular complexity.

Future research could systematically explore these transformations. For instance, palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov Similarly, copper-catalyzed reactions could facilitate the introduction of amine, ether, and thioether linkages. researchgate.net The hydroxyl group at the 7-position can also be leveraged. It can be alkylated or acylated to modify the compound's physical properties or serve as a directing group in subsequent electrophilic substitution reactions on the pyridine (B92270) ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom is expected to influence the regioselectivity of these reactions, leading to novel and potentially useful derivatives.

A summary of potential reactions is presented below:

Table 1: Potential Synthetic Transformations for this compound
Reaction Type Reagent/Catalyst Potential Outcome
Suzuki Coupling Arylboronic acid, Pd catalyst Arylation at the 3-position
Heck Coupling Alkene, Pd catalyst Alkenylation at the 3-position
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Alkynylation at the 3-position
Buchwald-Hartwig Amination Amine, Pd catalyst Amination at the 3-position
Williamson Ether Synthesis Alkyl halide, Base O-alkylation at the 7-hydroxyl group

Development of this compound as a Chemical Probe or Fluorescent Label

Imidazo[1,2-a]pyridine (B132010) derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemical sensors and biological labels. nih.govrsc.org The fluorescence of these compounds can be finely tuned by the introduction of different substituents. The 3-hydroxymethyl group, for example, has been shown to enhance fluorescence intensity in some imidazo[1,2-a]pyridines. nih.gov

This compound is a promising platform for creating novel fluorescent probes. The inherent fluorescence of the imidazo[1,2-a]pyridine core could be modulated by the electronic effects of the bromo and hydroxyl substituents. The hydroxyl group, in particular, can participate in excited-state proton transfer (ESPT), a phenomenon that can lead to large Stokes shifts and sensitivity to the local environment, such as pH or polarity. This makes it a potential scaffold for developing ratiometric fluorescent sensors.

Furthermore, the bromine atom can be replaced with fluorogenic groups or moieties that specifically interact with biological targets. An imidazo[1,2-a]pyridine-functionalized xanthene dye has been successfully used as a fluorescent probe for detecting mercury ions. rsc.org Following a similar design strategy, the 3-bromo position of the target compound could be functionalized to create probes for other ions, reactive oxygen species, or specific biomolecules.

Potential Integration into Advanced Materials Science or Catalysis Applications

The rigid, planar structure and the presence of multiple heteroatoms make imidazo[1,2-a]pyridines interesting building blocks for advanced materials. A related compound, 3-Bromoimidazo[1,2-a]pyridine-7-carbonitrile, has been noted for its potential use in materials science. nanobioletters.com

This compound could be incorporated into polymers or metal-organic frameworks (MOFs). The bifunctional nature of the molecule (bromo and hydroxyl groups) allows for polymerization or covalent grafting onto surfaces. The nitrogen atoms of the imidazo[1,2-a]pyridine core, along with the hydroxyl group, can act as coordination sites for metal ions, making it a candidate ligand for the synthesis of novel MOFs with potential applications in gas storage, separation, or catalysis.

In the field of catalysis, imidazo[1,2-a]pyridines can serve as ligands for transition metal catalysts. nanobioletters.com The nitrogen atoms can coordinate to a metal center, and the electronic properties of the ligand can be tuned by substituents on the ring. The hydroxyl group on this compound could influence the catalytic activity by acting as a proton-relay or by forming hydrogen bonds with substrates.

Application in High-Throughput Screening Libraries and Combinatorial Chemistry for Drug Discovery

High-throughput screening (HTS) is a key strategy in modern drug discovery, allowing for the rapid testing of thousands of compounds to identify new therapeutic leads. nih.gov The imidazo[1,2-a]pyridine scaffold is a frequent "hit" in such screens due to its wide range of biological activities. nih.govnih.gov For instance, HTS campaigns have identified imidazo[1,2-a]pyridine derivatives as potent agents against tuberculosis and visceral leishmaniasis. nih.gov

This compound is an ideal starting point for constructing a focused combinatorial library for HTS. The bromine atom at the 3-position is a versatile handle for diversification. nih.gov Using parallel synthesis techniques, a large number of analogs can be generated by reacting the bromo-derivative with a wide range of building blocks via cross-coupling reactions. The hydroxyl group at the 7-position offers a second point for diversification, allowing for the creation of a library with a wide range of structural and physicochemical properties. This dual-functionalization approach enables a thorough exploration of the structure-activity relationship (SAR) around the scaffold, increasing the probability of discovering potent and selective drug candidates. nih.govnih.gov

Emerging Paradigms in Imidazo[1,2-a]pyridine Research and the Role of this compound

Research into imidazo[1,2-a]pyridines is continually evolving, with new therapeutic applications and synthetic methods being discovered. researchgate.netorganic-chemistry.org Current research focuses on developing highly selective kinase inhibitors for cancer therapy, novel anti-infective agents to combat drug resistance, and new modulators of the central nervous system. nih.govnih.govnih.gov

This compound is well-positioned to contribute to these emerging fields. Its structure represents a key intermediate that can be elaborated into more complex molecules targeting specific biological pathways. For example, the development of activin-like kinase (ALK) inhibitors based on the imidazo[1,2-a]pyridine scaffold for treating rare diseases is an active area of research. nih.gov The substitution pattern of this compound offers a unique starting point for designing new inhibitors with improved potency and pharmacokinetic properties. The hydroxyl group, for instance, could be exploited to form key hydrogen-bonding interactions within a kinase active site, while the 3-position can be modified to optimize selectivity and other drug-like properties. nih.gov As synthetic methodologies advance, the versatility of this compound will undoubtedly be harnessed to create the next generation of imidazo[1,2-a]pyridine-based therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromoimidazo[1,2-a]pyridin-7-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a chemodivergent approach using α-bromoketones and 2-aminopyridine. Key parameters include:

  • TBHP as an oxidant in ethyl acetate for tandem cyclization/bromination, yielding the imidazo[1,2-a]pyridine core .
  • Solvent selection (e.g., xylene vs. ethyl acetate) to control reaction pathways and avoid side products like tar formation .
  • Avoiding metal catalysts, which simplifies purification and improves atom economy .
    • Characterization : Confirmation of structure via 1H NMR^1 \text{H NMR} (δ 7.2–8.1 ppm for aromatic protons), 13C NMR^{13} \text{C NMR}, and HRMS (observed [M+H]+^+ at 213.03) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Melting Point Analysis : Compare observed mp (92–94°C) with literature values .
  • Spectroscopy : Use 1H/13C NMR^1 \text{H/}^{13} \text{C NMR} to confirm substituent positions and bromine integration. IR spectroscopy (e.g., C-Br stretch at ~560 cm1^{-1}) validates functional groups .
  • Mass Spectrometry : HRMS with <5 ppm deviation ensures molecular formula accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the chemodivergence in synthesizing this compound versus N-(pyridin-2-yl) amides?

  • Pathway Analysis :

  • Imidazo[1,2-a]pyridine Formation : TBHP-mediated bromination and cyclization occur via radical intermediates, with α-bromoketones acting as both substrates and bromine sources .
  • Amide Formation : In xylene with KI, oxidative C-C bond cleavage dominates, yielding amides via iodine-catalyzed pathways .
    • Kinetic Control : Adjusting solvent polarity and oxidant concentration directs selectivity (e.g., ethyl acetate favors cyclization; xylene promotes amidation) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT Studies :

  • Calculate HOMO/LUMO energies to identify electrophilic/nucleophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Simulate transition states for bromine displacement to optimize catalyst selection (e.g., Pd(PPh3_3)4_4 vs. XPhos) .
    • Experimental Validation : Correlate computational predictions with 1H NMR^1 \text{H NMR} monitoring of coupling efficiency .

Q. What strategies mitigate challenges in reductive dehalogenation of this compound?

  • Side Product Management :

  • Use lithium ethylamide in ethylamine/ether to suppress tar formation by stabilizing intermediates .
  • Monitor reaction progress via TLC to isolate the parent compound (35% yield) and minor products (e.g., 6-bromo-7-ethylamino derivative) .

Application-Focused Questions

Q. How are this compound derivatives evaluated for antikinetoplastid activity?

  • Biological Screening :

  • Synthesize chalcone conjugates and test against Trypanosoma cruzi and Leishmania infantum using Alamar Blue assays. IC50_{50} values <10 µM indicate promising leads .
  • Assess cytotoxicity in HEK-293 cells to ensure selectivity (e.g., >20 µM for non-target cells) .

Q. What role does this compound play in Pd-catalyzed C–C bond functionalization?

  • Synthetic Applications :

  • Suzuki-Miyaura coupling with arylboronic acids to install biaryl motifs for drug discovery .
  • Buchwald-Hartwig amination for introducing nitrogen-based pharmacophores .

Data Contradictions and Reproducibility

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

  • Troubleshooting :

  • Verify solvent purity (e.g., anhydrous ethyl acetate) to prevent hydrolysis of α-bromoketones .
  • Optimize TBHP stoichiometry (1.2–1.5 equiv.) to balance oxidation efficiency and side reactions .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive or catalytic materials?

  • Exploratory Studies :

  • Functionalize with Ru or Ir complexes for luminescent materials.
  • Investigate electrochemical properties (cyclic voltammetry) for redox-active applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.